molecular formula C15H12O3 B6352440 5-Benzyloxy-benzofuran-3-one CAS No. 944904-36-3

5-Benzyloxy-benzofuran-3-one

Cat. No.: B6352440
CAS No.: 944904-36-3
M. Wt: 240.25 g/mol
InChI Key: YDRFLULTIBMXPU-UHFFFAOYSA-N
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Description

5-Benzyloxy-benzofuran-3-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

5-Benzyloxy-benzofuran-3-one, 95% plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound, 95% on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound, 95% exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. This inhibition can result in changes in gene expression and cellular function. Additionally, the compound may interact with transcription factors, leading to alterations in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, 95% can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound, 95% can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the body .

Metabolic Pathways

This compound, 95% is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other compounds. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, it may interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound, 95% within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also affect its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound, 95% is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound can influence its interactions with other biomolecules and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-benzofuran-3-one typically involves the formation of the benzofuran ring followed by the introduction of the benzyloxy group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts alkylation followed by intramolecular cyclization can be employed to construct the benzofuran core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the coupling reactions necessary for the formation of the benzofuran ring .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Comparison with Similar Compounds

Uniqueness: 5-Benzyloxy-benzofuran-3-one is unique due to the presence of the benzyloxy group, which can significantly alter its chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-phenylmethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14-10-18-15-7-6-12(8-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRFLULTIBMXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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